Comprehensive Technical Guide: Chemical Architecture and Molecular Weight Dynamics of Bio-11-dUTP Sodium Salt
Comprehensive Technical Guide: Chemical Architecture and Molecular Weight Dynamics of Bio-11-dUTP Sodium Salt
Executive Summary
Biotin-11-dUTP (Bio-11-dUTP) sodium salt is a highly specialized, non-radioactive nucleotide analog utilized extensively in molecular biology for DNA labeling. By covalently linking a biotin moiety to deoxyuridine triphosphate (dUTP) via a precisely engineered 11-atom spacer arm, this molecule serves as a direct substrate for various DNA polymerases. This whitepaper deconstructs the chemical structure, molecular weight variations (free acid vs. sodium salt), and the mechanistic causality behind its experimental applications, providing drug development professionals and researchers with a self-validating framework for nucleic acid labeling.
Chemical Structure and Molecular Weight Analysis
The architecture of Bio-11-dUTP is divided into three functional domains, each engineered for a specific biochemical interaction:
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The Pyrimidine Nucleotide (dUTP Core): Acts as the natural substrate substitute for thymidine triphosphate (dTTP). It is recognized by DNA polymerases for incorporation into the growing DNA strand.
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The 11-Atom Spacer Arm: Attached to the C5 position of the pyrimidine ring. The C5 position is chosen because it projects outward into the major groove of the DNA double helix, preventing disruption of Watson-Crick hydrogen bonding.
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The Biotin Moiety: A vitamin B7 derivative that acts as the capture tag, binding to streptavidin or avidin with one of the strongest non-covalent interactions known in nature ( Kd≈10−15 M).
Quantitative Specifications: Free Acid vs. Sodium Salt
In its free acid form, Bio-11-dUTP has a molecular weight of 862.67 g/mol [1]. However, for biological applications, it is almost exclusively supplied as a sodium or lithium salt to ensure high aqueous solubility and stability at physiological pH. The conversion to a tetrasodium salt replaces four acidic protons with sodium ions, significantly altering the molecular weight to 950.60 g/mol [2].
Table 1: Quantitative Chemical Specifications of Bio-11-dUTP
| Chemical Property | Free Acid Specification | Tetrasodium Salt Specification |
| Molecular Formula | C₂₈H₄₅N₆O₁₇P₃S | C₂₈H₄₁N₆O₁₇P₃S·4Na |
| Molecular Weight | 862.67 g/mol | 950.60 g/mol |
| CAS Registry Number | 86303-25-5 | 120964-50-3 (Variable Na⁺) |
| Spacer Length | 11 Atoms | 11 Atoms |
| Aqueous Solubility | Poor | Highly Soluble (Typically supplied at 10 mM) |
Mechanistic Insights: The "11-Atom" Rationale
The selection of an 11-atom spacer is not arbitrary; it represents a calculated thermodynamic and spatial compromise[3].
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The Steric Hindrance Paradigm: If the spacer is too short (e.g., Biotin-4-dUTP), the polymerase incorporates the nucleotide with high efficiency, but the biotin tag remains buried deep within the DNA major groove. This steric shielding prevents the bulky streptavidin reporter molecule (approx. 53 kDa) from binding.
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The Incorporation Penalty: Conversely, a longer spacer (e.g., Biotin-16-dUTP) extends the biotin tag far beyond the DNA backbone, ensuring optimal streptavidin binding. However, the excessive bulk of the 16-atom linker creates steric drag during the active-site catalysis of DNA polymerases, drastically reducing the incorporation rate[4].
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The Causality of 11 Atoms: The 11-atom linker provides the exact spatial clearance required to project the biotin tag outside the major groove while maintaining a high catalytic turnover rate by polymerases like Taq, Klenow fragment, and Terminal Deoxynucleotidyl Transferase (TdT)[5].
Structural logic of Bio-11-dUTP illustrating functional domains and their specific biological targets.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reaction includes an internal checkpoint to verify causality and prevent downstream false positives/negatives.
Protocol 1: Nick Translation Labeling
Nick translation relies on the synergistic but opposing activities of two enzymes: DNase I and DNA Polymerase I. DNase I randomly introduces single-stranded breaks ("nicks") exposing 3'-OH termini. DNA Polymerase I utilizes its 5'→3' exonuclease activity to remove native nucleotides ahead of the nick, while its 5'→3' polymerase activity simultaneously fills the gap with a nucleotide mix containing Bio-11-dUTP[5].
Step-by-Step Methodology:
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Reaction Assembly: Combine 1 µg of template DNA, 1X Nick Translation Buffer, and a dNTP mix where dTTP is partially substituted with Bio-11-dUTP sodium salt (typically a 2:1 or 3:1 ratio of dTTP to Bio-11-dUTP).
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Enzyme Addition: Add 10 Units of DNA Polymerase I and a highly optimized trace amount of DNase I (approx. 0.01 Units). Causality Note: The ratio of DNase I to Pol I dictates the final probe length. Too much DNase I hyper-fragments the DNA; too little results in poor label incorporation.
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Incubation: Incubate at 15°C for 2 hours. The low temperature prevents the polymerase from displacing the intact DNA strand, forcing it to rely strictly on exonuclease-driven replacement.
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Self-Validation Checkpoint (Gel Electrophoresis): Stop the reaction with EDTA. Run a 5 µL aliquot on a 1.5% agarose gel.
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Validation: A successful reaction must yield a visible DNA smear strictly between 200 and 500 base pairs . If the smear is >500 bp, the DNase I concentration was insufficient (failed labeling). If <200 bp, DNase I was excessive (loss of probe specificity).
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Protocol 2: TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay identifies apoptotic cells by detecting severe DNA fragmentation. Terminal Deoxynucleotidyl Transferase (TdT) is unique because it is a template-independent polymerase; it covalently adds Bio-11-dUTP strictly to exposed 3'-OH ends of DNA without needing a complementary strand.
Step-by-Step Methodology:
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Permeabilization: Fix tissue samples in 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 to allow the 950.60 g/mol Bio-11-dUTP sodium salt to enter the nucleus.
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TdT Catalysis: Apply the TUNEL reaction mixture (TdT enzyme + Bio-11-dUTP sodium salt + Co²⁺ cofactor). Incubate at 37°C for 60 minutes. Causality Note: Co²⁺ is specifically used instead of Mg²⁺ because it enhances TdT's preference for pyrimidines (like dUTP) over purines.
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Detection: Wash extensively, then apply a Fluorophore-conjugated Streptavidin.
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Self-Validation Checkpoint (Mandatory Controls):
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Positive Control: Prior to step 2, treat a healthy sample with recombinant DNase I for 10 minutes. This artificially creates massive 3'-OH breaks. It must fluoresce brightly. If it fails, the Bio-11-dUTP or Streptavidin is degraded.
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Negative Control: Perform the exact protocol but omit the TdT enzyme from the reaction mix. It must show zero fluorescence. Any signal here indicates endogenous biotin or non-specific streptavidin binding.
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TUNEL assay workflow demonstrating the template-independent incorporation of Bio-11-dUTP by TdT.
Data Presentation: Troubleshooting & Optimization
When utilizing Bio-11-dUTP sodium salt in complex workflows, failure modes generally trace back to steric interference, enzyme inhibition, or substrate degradation.
Table 2: Troubleshooting Bio-11-dUTP Labeling Workflows
| Failure Mode | Mechanistic Cause | Corrective Action |
| Low Incorporation Rate | Excessive ratio of Bio-11-dUTP to native dTTP causing polymerase stalling. | Adjust dTTP:Bio-11-dUTP ratio to 3:1 or 4:1. Do not replace 100% of dTTP. |
| High Background Signal | Non-specific binding of streptavidin to endogenous biotin (e.g., in liver/kidney tissue). | Block samples with an endogenous biotin-blocking kit prior to streptavidin application. |
| No Signal in PCR | Archael polymerases (e.g., Pfu, Vent) possess a read-ahead function that stalls upon encountering uracil[6]. | Switch to a standard Taq polymerase, which lacks the uracil-stalling mechanism. |
| Precipitation in Buffer | Use of the free acid form instead of the sodium salt, leading to poor aqueous solubility. | Ensure the reagent is explicitly formulated as a sodium or lithium salt (MW ~950.60 g/mol )[2]. |
References
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Jena Bioscience - Biotin-11-dUTP (NU-803-BIOX) Data Sheet. Available at:[Link]
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Henovcom Bioscience - Biotin-11-dUTP Technical Description. Available at:[Link]
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LabNovo - BIOTIN-11-DUTP SODIUM SALT Chemical Properties. Available at:[Link]
